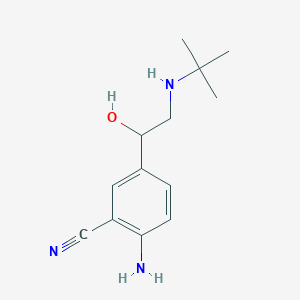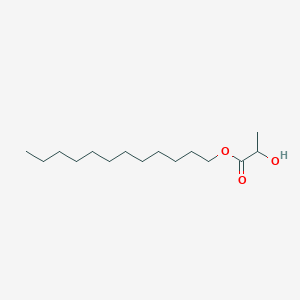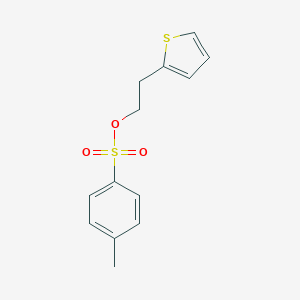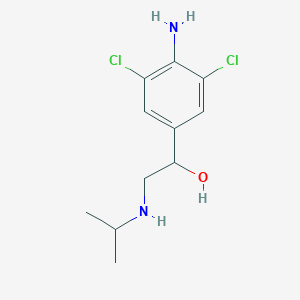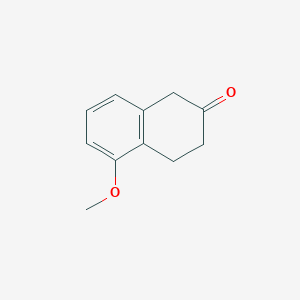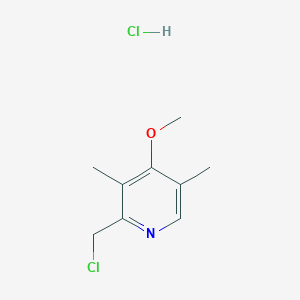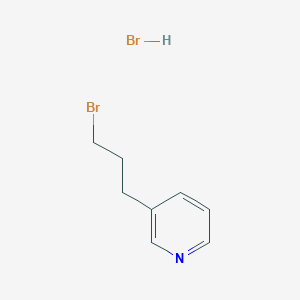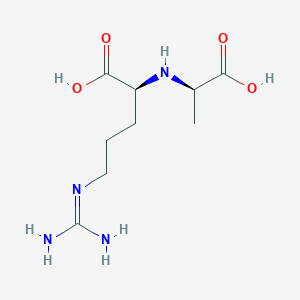
3-O-ベンジルエストラジオール
説明
Estradiol derivatives, such as 3-O-Benzyl Estradiol, are synthesized and studied for their biochemical properties and potential applications in various fields, excluding direct drug use and dosage considerations. These compounds are of interest due to their structural and functional resemblance to natural estrogen hormones, offering insights into estrogen receptor interactions, synthesis pathways, and physicochemical characteristics.
Synthesis Analysis
The synthesis of estradiol derivatives often involves complex organic reactions aimed at introducing specific functional groups or modifying the steroid nucleus. For example, a benzannulation sequence featuring cycloaddition followed by Ramberg−Backlund rearrangement has been developed for the synthesis of enantiomerically pure estradiol, demonstrating the intricate steps involved in steroid synthesis (Rigby, Warshakoon, & Payen, 1999). This approach may be analogous to synthesizing specific estradiol derivatives like 3-O-Benzyl Estradiol, highlighting the role of targeted chemical reactions in achieving desired molecular structures.
Molecular Structure Analysis
The molecular structure of estradiol derivatives is crucial for their biological activity, with specific functional groups and molecular geometry influencing their interaction with estrogen receptors. Studies on estradiol conjugates, such as those involving luminescent polypyridine complexes, shed light on the importance of structural features in determining the compound's photophysical, electrochemical, and binding properties (Lo, Tsang, & Zhu, 2006). These insights are relevant for understanding the molecular structure analysis of 3-O-Benzyl Estradiol.
Chemical Reactions and Properties
The chemical reactivity of estradiol derivatives, including 3-O-Benzyl Estradiol, encompasses their ability to undergo various chemical transformations. These reactions can modify the steroid's functional groups or overall molecular architecture, impacting its biological activity and physicochemical properties. Research on the synthesis and characterization of polymer-estradiol conjugates illustrates the chemical modifications estradiol derivatives can undergo to improve solubility and potential therapeutic applications (Zovko et al., 2004).
Physical Properties Analysis
The physical properties of estradiol derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular composition and structural configuration. These properties are essential for determining the compound's suitability for specific applications, including pharmaceutical formulations and material science applications. Studies on the physical properties of similar compounds provide valuable insights into understanding the behavior of 3-O-Benzyl Estradiol in different environments.
Chemical Properties Analysis
The chemical properties of 3-O-Benzyl Estradiol, including its acidity, basicity, and reactivity towards other chemical agents, dictate its interactions with biological systems and its stability under various conditions. The synthesis and evaluation of estradiol derivatives for binding affinities and estrogen receptor interactions highlight the significance of chemical properties in determining biological activity (Ye et al., 1993).
科学的研究の応用
抗増殖および抗転移特性
16-アジドメチル置換3-O-ベンジルエストラジオールの4つのジアステレオマーとその2つのエストロン類似体は、ヒト婦人科癌細胞株に対する抗増殖特性について試験されました . これらの化合物は乳がん細胞の低二倍体集団を増やし、そのうちの1つはフローサイトメトリーで示されるように細胞周期の乱れを引き起こしました . これらの類似体は、試験管内でチューブリンの重合速度を大幅に増加させました . それらはまた、創傷治癒とボイデンチャンバーアッセイで示されるように、乳がん細胞の移動と浸潤能力を阻害しました . 2つのエストロン類似体がどちらも顕著なエストロゲン活性を示したので、それらはホルモン非依存性悪性腫瘍の有望な薬剤候補と見なすことができます .
ホルモン避妊
研究結果は、臨床的に適用可能なエストロゲン製剤の開発に急速に転換されました . これらの製剤の主な用途の1つは、ホルモン避妊の分野です .
3. 乳がんの予防と治療 エストロゲン製剤は、乳がんの予防と治療に使用されてきました . これは、特定のエストロゲン類似体の抗増殖特性によるものです .
閉経期ホルモン療法
作用機序
Target of Action
3-O-Benzyl Estradiol is a derivative of Estradiol, a naturally occurring hormone that circulates endogenously in females . The primary targets of Estradiol are the Estrogen Receptors (ER), including ERα and ERβ subtypes, which are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .
Mode of Action
Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor . Once the estrogen receptor has bound to its ligand, it can enter the nucleus of the target cell, regulating gene transcription and formation of messenger RNA . This mRNA makes contact with ribosomes producing specific proteins that express the effect of estradiol upon the target cell .
Biochemical Pathways
Estradiol affects several biochemical pathways. The activation of WNT2/β-catenin pathway and the upregulation of Frizzled 3 (FZD3) are strongly correlated to the deficiency of estrogen . FSH activates the FSHR, a G protein-coupled receptor (GPCR), and Gαs protein, a transducer in FSH signaling, thus leading to the activation of AC and the cAMP/PKA pathway, and finally inducing the expression of aromatase .
Pharmacokinetics
Estradiol is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own . When used for oral or IM administration, estradiol is commonly synthesized as a pro-drug ester . In one pharmacokinetic study, the clearance of orally administered micronized estradiol in postmenopausal women was 29.9±15.5 mL/min/kg .
Result of Action
The molecular and cellular effects of Estradiol’s action are vast and varied. It is used to treat vasomotor symptoms of vulvar and vaginal atrophy in menopause, hypoestrogenism, prevention of postmenopausal osteoporosis, treatment of breast cancer, and advanced androgen-dependent carcinoma of the prostate .
Action Environment
Endocrine-disrupting compounds like bisphenol A, nonylphenol, 4-tert-octylphenol, and estrogen hormones like estradiol, 17α-ethinylestradiol, 17β-estradiol and azole fungicides are found to be abundant in ground and surface water . Environmental factors can influence the compound’s action, efficacy, and stability .
将来の方向性
The future directions of research on 3-O-Benzyl Estradiol could involve further exploration of its antiproliferative properties and potential applications in the treatment of gynecological cancers . Additionally, the cross talk between estrogen receptor and human epidermal growth factor receptor (HER2) signaling pathways suggests that combinatory therapies may hold the key to enhancement of treatment responses .
生化学分析
Biochemical Properties
3-O-Benzyl Estradiol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have antiproliferative properties against human gynecological cancer cell lines . This suggests that 3-O-Benzyl Estradiol may interact with enzymes and proteins involved in cell proliferation and growth.
Cellular Effects
3-O-Benzyl Estradiol has been shown to influence cell function, particularly in cancer cells. It has been found to inhibit the migration and invasive ability of breast cancer cells . This suggests that 3-O-Benzyl Estradiol may impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 3-O-Benzyl Estradiol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to substantially increase the rate of tubulin polymerization in vitro , indicating that it may bind to tubulin and affect its polymerization process.
Metabolic Pathways
3-O-Benzyl Estradiol is likely involved in metabolic pathways similar to those of estradiol, given its structural similarity. Estradiol is metabolized via various pathways, including hydroxylation and conjugation
Transport and Distribution
The transport and distribution of 3-O-Benzyl Estradiol within cells and tissues are likely similar to those of estradiol, given its structural similarity. Estradiol is commonly synthesized as a pro-drug ester for oral or IM administration due to its low oral bioavailability
Subcellular Localization
It is known that estradiol receptors, with which 3-O-Benzyl Estradiol may interact, are typically found in the nucleus of cells .
特性
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10,15,21-24,26H,7,9,11-14,16H2,1H3/t21-,22-,23+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTONJCQNAMVMHS-VAFBSOEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461450 | |
| Record name | 3-O-Benzyl Estradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14982-15-1 | |
| Record name | 3-O-Benzyl Estradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do the 16-azidomethyl substituted 3-O-benzyl estrone analogs interact with cells to exert their antiproliferative effects?
A: The research primarily focuses on two estrone analogs, 16AABE and 16BABE. These analogs demonstrate substantial estrogenic activity, as evidenced by a luciferase reporter gene assay []. This suggests they likely interact with estrogen receptors within the cells. While the exact mechanisms of action are not fully elucidated in this study, the observed increase in hypodiploid breast cancer cell populations and cell cycle disturbance caused by 16AABE [] suggest these analogs may induce apoptosis and disrupt cell cycle progression, ultimately leading to the inhibition of cancer cell proliferation. Further research is needed to confirm these mechanisms and explore additional pathways involved.
Q2: What is the impact of the 16-azidomethyl substitution on the activity of these 3-O-benzyl estrone analogs?
A: The study highlights that the 16-azidomethyl substituted estrone analogs, 16AABE and 16BABE, exhibit remarkable antiproliferative activities against human gynecological cancer cell lines []. This suggests that the 16-azidomethyl group plays a crucial role in enhancing the anti-cancer properties of these compounds. Direct comparison with non-substituted 3-O-benzyl estradiol analogs was not performed in this study. Therefore, further research is needed to fully understand the structure-activity relationship and the specific contribution of the 16-azidomethyl substitution to the observed effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




